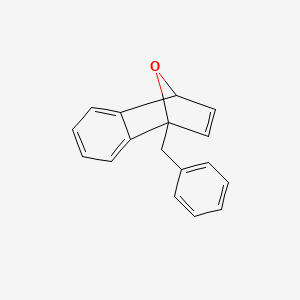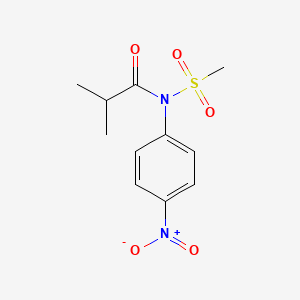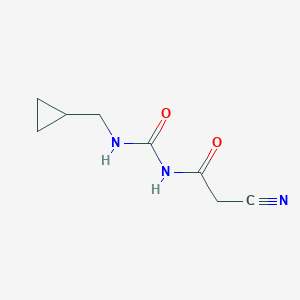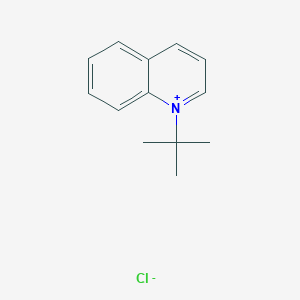
1-tert-Butylquinolin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butylquinolin-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-tert-Butylquinolin-1-ium chloride can be synthesized through a series of organic reactions. One common method involves the alkylation of quinoline with tert-butyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1-tert-Butylquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives at the 2- and 4-positions.
科学的研究の応用
1-tert-Butylquinolin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-tert-Butylquinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and the biological system being studied.
類似化合物との比較
Quinoline: A parent compound with a similar structure but lacking the tert-butyl group.
1-Methylquinolin-1-ium chloride: A similar quaternary ammonium compound with a methyl group instead of a tert-butyl group.
1-Ethylquinolin-1-ium chloride: Another quaternary ammonium compound with an ethyl group.
Uniqueness: 1-tert-Butylquinolin-1-ium chloride is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in certain reactions, making it a valuable compound for specific applications.
特性
CAS番号 |
61611-54-9 |
|---|---|
分子式 |
C13H16ClN |
分子量 |
221.72 g/mol |
IUPAC名 |
1-tert-butylquinolin-1-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-13(2,3)14-10-6-8-11-7-4-5-9-12(11)14;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChIキー |
UPVWXGHSHNESGC-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


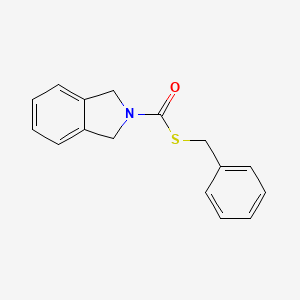

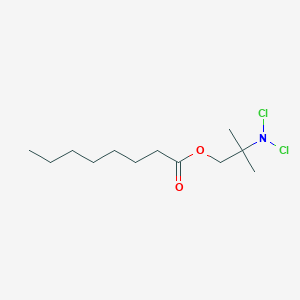
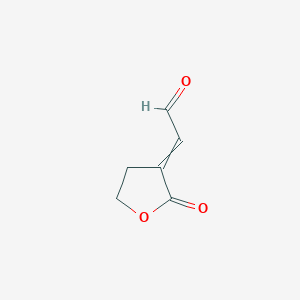
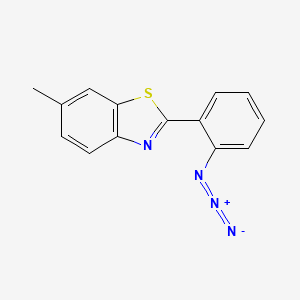

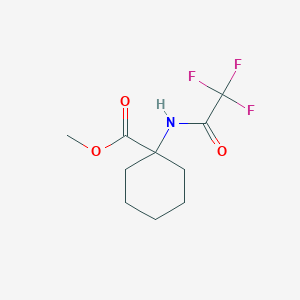
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)

